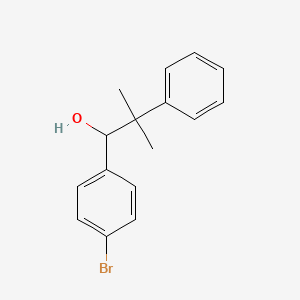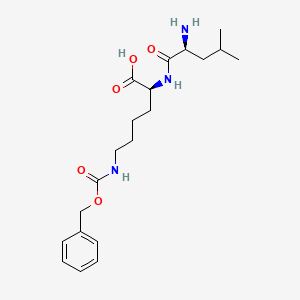![molecular formula C18H14F2N2OS B2534839 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide CAS No. 476277-30-2](/img/structure/B2534839.png)
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide is an organic compound that belongs to the class of thiazolecarboxamides This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a benzamide moiety substituted with two fluorine atoms
Mechanism of Action
Target of Action
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide, also known as N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2,6-difluorobenzamide, is a potent neurotoxicant . Its primary targets are the alpha-adrenergic receptors and the octopamine receptors of the central nervous system .
Mode of Action
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2,6-difluorobenzamide interacts with its targets through alpha-adrenergic agonist activity and interaction with the octopamine receptors of the central nervous system . It also inhibits monoamine oxidases and prostaglandin synthesis . This leads to overexcitation and consequently paralysis and death in insects .
Biochemical Pathways
The biochemical pathways affected by N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2,6-difluorobenzamide are those related to the alpha-adrenergic and octopamine receptors, monoamine oxidases, and prostaglandin synthesis . The downstream effects of these pathways include overexcitation, paralysis, and death in insects .
Pharmacokinetics
It is known that the compound is volatile and almost insoluble in water . Based on its chemical properties, it is only slightly mobile with a low potential for leaching to groundwater . These properties may impact its bioavailability.
Result of Action
The molecular and cellular effects of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2,6-difluorobenzamide’s action include overexcitation, paralysis, and death in insects . This is due to its interaction with the alpha-adrenergic and octopamine receptors, and its inhibition of monoamine oxidases and prostaglandin synthesis .
Action Environment
The action, efficacy, and stability of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2,6-difluorobenzamide can be influenced by environmental factors. For instance, its volatility and water insolubility may affect its distribution in the environment . Furthermore, its chemical properties suggest a low potential for leaching to groundwater, indicating that it may remain in the soil where it is applied .
Biochemical Analysis
Biochemical Properties
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide plays a pivotal role in biochemical reactions, particularly through its interactions with specific enzymes and proteins. This compound has been shown to interact with enzymes such as monoamine oxidases and proteins involved in cell signaling pathways. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. For instance, this compound can inhibit the activity of monoamine oxidases, leading to altered levels of neurotransmitters .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the MAP kinase pathway, leading to changes in gene expression that impact cell proliferation and apoptosis . Additionally, this compound has been observed to alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. For instance, its interaction with monoamine oxidases results in the inhibition of these enzymes, thereby affecting neurotransmitter levels . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide typically involves the formation of the thiazole ring followed by the introduction of the benzamide group. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The reaction is usually carried out under reflux conditions in the presence of a base such as sodium ethoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials with specific properties, such as high thermal stability.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: Similar in structure but lacks the thiazole ring.
N-(2,4-Dimethylphenyl)-2-thiazolylamine: Contains the thiazole ring but differs in the substitution pattern.
2,6-Difluorobenzamide: Shares the benzamide moiety but lacks the thiazole ring and the dimethylphenyl group.
Uniqueness
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide is unique due to the combination of the thiazole ring and the difluorobenzamide moiety, which imparts specific chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2OS/c1-10-6-7-12(11(2)8-10)15-9-24-18(21-15)22-17(23)16-13(19)4-3-5-14(16)20/h3-9H,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPKTXDOLNYCBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC=C3F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2534756.png)

![1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B2534758.png)
![3-(furan-2-ylmethyl)-2-((3-(trifluoromethyl)benzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2534759.png)

![1-(4-ethoxyphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione](/img/structure/B2534762.png)

![5-(5-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine](/img/structure/B2534770.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}propan-1-one](/img/structure/B2534773.png)
![3-{[1-(benzenesulfonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B2534775.png)


![4-[1-(3-Methylpyridin-4-yl)piperidine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2534779.png)
